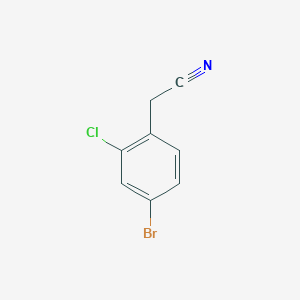

2-(4-Bromo-2-chlorophenyl)acetonitrile

Description

Significance of Arylacetonitrile Frameworks in Chemical Research

Arylacetonitrile frameworks are integral building blocks in the synthesis of a wide array of organic molecules. organic-chemistry.org Their importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the cyanomethyl group serves as a versatile precursor to various functional groups, including carboxylic acids, amides, and amines. guidechem.com The presence of the nitrile functionality, with its inherent electron-withdrawing properties, also activates the adjacent methylene (B1212753) group, facilitating a range of carbon-carbon bond-forming reactions. researchgate.net This reactivity has been harnessed in the construction of complex molecular scaffolds found in numerous biologically active compounds.

Recent research has highlighted novel approaches to constructing α-arylacetonitrile skeletons, such as the ruthenium-catalyzed para-selective alkylation of protected anilines. nih.govresearchgate.net Furthermore, the development of green synthetic methods, avoiding toxic cyanating reagents, underscores the ongoing efforts to enhance the utility and accessibility of these valuable synthons. organic-chemistry.org

The Role of Halogenation in Modulating Reactivity and Synthetic Utility of Arylacetonitriles

The introduction of halogen atoms onto the aromatic ring of arylacetonitriles profoundly influences their chemical behavior. Halogenation, the process of introducing one or more halogen atoms into a compound, can alter the electronic properties, steric environment, and metabolic stability of the molecule. mt.comnumberanalytics.com In the context of arylacetonitriles, the presence of halogens such as bromine and chlorine can significantly impact the reactivity of both the aromatic ring and the cyanomethyl group.

The electronegativity of halogens acts as a driving force in many reactions, and their presence can direct the course of further chemical transformations. mt.com For instance, the bromine and chlorine atoms in 2-(4-Bromo-2-chlorophenyl)acetonitrile can serve as handles for cross-coupling reactions, allowing for the introduction of new substituents and the elaboration of the molecular framework. The specific positioning of the halogens on the phenyl ring also creates a unique electronic and steric profile, which can be exploited to achieve regioselective reactions. The order of reactivity for halogens is generally Fluorine > Chlorine > Bromine > Iodine. mt.com

Current Research Landscape and Future Perspectives for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest a significant potential for application in various areas of chemical synthesis. As a di-halogenated arylacetonitrile, it represents a versatile intermediate for the synthesis of more complex molecules.

The presence of both a bromo and a chloro substituent offers opportunities for selective functionalization. For instance, the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions could allow for a stepwise introduction of different groups. The nitrile moiety can be readily transformed into other functional groups, further expanding its synthetic utility.

Future research on this compound and related compounds is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring efficient and selective methods for the synthesis of polysubstituted arylacetonitriles.

Applications in Medicinal Chemistry: Utilizing this compound as a scaffold for the synthesis of novel bioactive molecules. The diverse reactivity of its functional groups makes it an attractive starting material for generating compound libraries for drug discovery.

Materials Science: Investigating the incorporation of this and similar halogenated building blocks into functional organic materials, where the electronic properties conferred by the halogens could be advantageous.

The continued exploration of halogenated arylacetonitriles, including this compound, holds promise for the discovery of new chemical entities with valuable properties and applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromo-2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZBZBHXAMJWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67197-54-0 | |

| Record name | (4-Bromo-2-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Reaction Mechanisms of 2 4 Bromo 2 Chlorophenyl Acetonitrile

Reactivity at the Benzylic Carbon (α-Position)

The carbon atom situated between the phenyl ring and the nitrile group, known as the benzylic or α-position, is particularly reactive. Its proximity to both the electron-withdrawing nitrile group and the phenyl ring enhances the acidity of its protons, facilitating the formation of a resonance-stabilized carbanion. This carbanion is a potent nucleophile, and the benzylic position is also susceptible to radical and substitution reactions. masterorganicchemistry.comkhanacademy.org

Nucleophilic substitution at the benzylic carbon is a common transformation. While 2-(4-bromo-2-chlorophenyl)acetonitrile itself has hydrogens at this position, its derivatives, where a hydrogen is replaced by a leaving group like a halogen, readily undergo substitution. For instance, related α-bromo benzylacetates and 2-bromo-2-phenoxyacetonitriles have been shown to undergo nucleophilic fluorine substitution. nii.ac.jprsc.orgresearchgate.net These reactions can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions. khanacademy.orgnii.ac.jp The stability of the benzylic carbocation, due to resonance with the benzene (B151609) ring, can favor an SN1 mechanism. khanacademy.orgaskiitians.com

A classic example of this reactivity is the Finkelstein reaction, where an α-chloro or α-bromo group is converted to a more reactive α-iodo derivative, which then reacts with a nucleophile like sodium cyanide. youtube.com Although the aromatic halogens are unreactive towards SN2 substitution, the benzylic position is highly susceptible. youtube.comvedantu.com The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol, for example, leads to the formation of 4-bromobenzyl cyanide, demonstrating the selective reactivity of the benzylic position over the aromatic halogen. askiitians.comvedantu.com

Table 1: Examples of Nucleophilic Substitution at the Benzylic Position of Related Compounds This table is illustrative of the types of reactions the benzylic position can undergo, based on similar structures.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| α-Bromo benzylacetates | Et3N·3HF | α-Fluoro benzylacetates | Halogen Exchange (SN1/SN2) nii.ac.jprsc.org |

| 4-Chlorobenzyl chloride | NaCN, KI (cat.), Acetone (B3395972) | p-Chlorophenyl acetonitrile (B52724) | Nucleophilic Substitution (SN2) youtube.com |

The acidic nature of the α-protons allows for deprotonation by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various condensation and alkylation reactions, enabling the formation of new carbon-carbon bonds.

Alkylation: Aryl acetonitriles can be alkylated at the α-position by reacting their corresponding alkali metal salts with organohalides. google.com This reaction is typically carried out in an anhydrous medium. A one-step process involves reacting the organonitrile with an aqueous alkali metal base and an organohalide in the presence of a diorgano sulfoxide (B87167) like DMSO. google.com Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols has also been demonstrated, yielding products like 2,3-diarylpropanenitriles. eie.gr

Condensation: In a similar vein, the carbanion generated from phenylacetonitrile (B145931) derivatives can participate in condensation reactions with esters. For example, 4-chlorophenylacetonitrile can be condensed with ethyl phenylacetate (B1230308) in the presence of sodium ethoxide to form α-(4-chlorophenyl)-γ-phenylacetoacetonitrile. orgsyn.org This reaction highlights the utility of the benzylic carbanion in building more complex carbon skeletons.

Table 2: Condensation and Alkylation Reactions with Phenylacetonitrile Derivatives

| Nitrile Substrate | Reactant(s) | Base/Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Chlorophenylacetonitrile | Ethyl phenylacetate | Sodium ethoxide | α-(4-Chlorophenyl)-γ-phenylacetoacetonitrile | 86–92% orgsyn.org |

| Phenylacetonitrile | Benzyl alcohol | CuI / 2,2'-bipyridine | 2,3-Diphenylpropanenitrile | 73% eie.gr |

Nitrile Group Transformations

The cyano (-C≡N) group is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, and amines. It can also participate in cycloaddition reactions.

The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds under acidic or basic conditions to yield a carboxylic acid or its corresponding amide as an intermediate. This reaction is crucial in the synthesis of many pharmaceutical compounds and other fine chemicals. For instance, the alkylated nitrile products from reactions described in section 3.1.2 can be converted into difunctional aromatic acids, which are useful as lubricating oil additives. google.com The synthesis of the drug Lorazepam, a 1,4-benzodiazepine (B1214927) derivative, involves precursors that are structurally related to this compound, and key steps in various benzodiazepine (B76468) syntheses involve transformations of nitrile or related groups. researchgate.netnih.gov

The nitrile group, with its carbon-nitrogen triple bond, can act as a dienophile or enophile in pericyclic reactions, although it is generally considered an unactivated 2π component. nih.gov Intramolecular Diels-Alder reactions involving a nitrile group have been used to construct fused ring systems. For example, 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand, where the pyridazine (B1198779) ring acts as the diene and the alkyne side chain is the dienophile. mdpi.comresearchgate.net However, there are also strategies where the nitrile itself participates as the 2π system. Formal [2+2+2] cycloaddition strategies have been developed for synthesizing pyridine (B92270) derivatives, which proceed through pericyclic cascades where an unactivated cyano group acts as an enophile and dienophile. nih.gov This demonstrates the potential for the nitrile moiety in this compound to participate in complex cycloaddition cascades to form heterocyclic structures.

Reactivity of the Halogenated Aromatic Ring

The benzene ring of this compound is substituted with two halogen atoms, a chloro group at position 2 and a bromo group at position 4. These substituents deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org However, the primary reactivity of aryl halides involves nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution on aryl halides, such as the replacement of chlorine with a nucleophile, is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the halogen. msu.edu The chloro and bromo substituents on this compound are not typically sufficient to activate the ring for this type of reaction under standard conditions.

More commonly, the bromine and chlorine atoms can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). In such reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 4-position. For example, in the synthesis of various fused benzonitriles, a chloro function on a heterocyclic ring is first displaced by a nucleophile, and a bromo group on an attached phenyl ring is subsequently used in a Pd-catalyzed cross-coupling reaction with an alkyne. mdpi.com This differential reactivity is a cornerstone of modern synthetic strategy, enabling the sequential introduction of different groups onto the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. For this compound, the presence of two different halogen atoms—bromine and chlorine—on the aromatic ring introduces the potential for selective functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, the carbon-bromine bond in this compound is expected to be significantly more reactive than the carbon-chlorine bond. This difference in reactivity allows for selective cross-coupling at the C4 position (bearing the bromo group) while leaving the C2 position (bearing the chloro group) intact, through careful selection of reaction conditions.

The general scheme for a selective Suzuki-Miyaura coupling of this compound would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base.

Interactive Data Table: Illustrative Suzuki-Miyaura Reactions of this compound

The following data is illustrative of expected outcomes based on general principles of the Suzuki-Miyaura reaction and has not been derived from specific experimental results for this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product | Plausible Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-(2-Chloro-4-phenylphenyl)acetonitrile | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(2-Chloro-4-(4-methoxyphenyl)phenyl)acetonitrile | 80-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(2-Chloro-4-(thiophen-3-yl)phenyl)acetonitrile | 75-85 |

| 4 | N-Boc-pyrrole-2-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | tert-Butyl 2-(3-chloro-4-(cyanomethyl)phenyl)-1H-pyrrole-1-carboxylate | 70-80 |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such a reaction on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present. In this compound, the directing effects of the chloro, bromo, and cyanomethyl (-CH₂CN) groups must be considered.

Halogens (-Cl and -Br): Both chlorine and bromine are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Cyanomethyl group (-CH₂CN): The -CH₂CN group is generally considered to be a weakly deactivating group due to the electronegativity of the nitrogen atom. The primary influence on the regioselectivity of EAS on this molecule will come from the stronger directing effects of the halogens.

The available positions for substitution on the ring are C3, C5, and C6.

Position C6: This position is ortho to the chloro group and meta to the bromo group.

Position C3: This position is meta to the chloro group and ortho to the bromo group.

Position C5: This position is meta to both the chloro and bromo groups.

Considering the ortho, para-directing nature of both halogens, substitution is most likely to occur at positions ortho or para to them. The para position to the chloro group is occupied by the bromo group, and vice-versa. Therefore, the primary sites for electrophilic attack will be the positions ortho to the halogens: C3 and C6. Steric hindrance from the adjacent substituents will also play a role. Attack at C3 is sterically hindered by the adjacent chloro group and the cyanomethyl group on the other side. Attack at C6 is sterically hindered by the chloro group. The electronic activation from the halogens would favor substitution at C3 (ortho to -Br) and C6 (ortho to -Cl). However, the deactivating nature of the ring will necessitate forcing conditions for many electrophilic aromatic substitutions.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

The following predictions are based on theoretical principles of substituent effects and are not derived from experimental data.

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-(4-Bromo-2-chloro-6-nitrophenyl)acetonitrile | 2-(4-Bromo-2-chloro-3-nitrophenyl)acetonitrile |

| Bromination (Br₂/FeBr₃) | Br⁺ | 2-(3,4-Dibromo-2-chlorophenyl)acetonitrile | 2-(4,6-Dibromo-2-chlorophenyl)acetonitrile |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | Likely no reaction due to deactivation | - |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways

Suzuki-Miyaura Reaction: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and comprises three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the aryl halide. For this compound, this step is selective for the more reactive C-Br bond, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Formation of the Electrophile: A strong electrophile is generated, often with the help of a catalyst (e.g., AlCl₃ in Friedel-Crafts reactions).

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming an arenium ion. The stability of this intermediate determines the regioselectivity. For this compound, attack at positions C3 and C6 allows for resonance stabilization involving the lone pairs of the adjacent halogens.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product.

Role of Catalysis in Selective Functionalization

Palladium Catalysis in Cross-Coupling: The catalyst plays a central role in the selective functionalization of this compound. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand can significantly influence the efficiency and selectivity of the Suzuki-Miyaura reaction. Electron-rich and sterically bulky phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are known to promote the oxidative addition step, even with less reactive aryl chlorides. By using a standard catalyst system (e.g., Pd(PPh₃)₄), selectivity for the C-Br bond is readily achieved. To subsequently functionalize the C-Cl bond, a more active catalyst system, likely involving a biarylphosphine ligand, would be necessary under more forcing reaction conditions.

Lewis Acid Catalysis in EAS: In many electrophilic aromatic substitution reactions, a catalyst is required to generate a sufficiently potent electrophile. For instance, in Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) coordinates to the acyl halide, creating a highly electrophilic acylium ion. However, the presence of deactivating groups on the aromatic ring, as in this compound, can make the ring too electron-poor to react, even in the presence of a strong electrophile. This is why Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings.

Strategic Applications of 2 4 Bromo 2 Chlorophenyl Acetonitrile As a Building Block in Complex Chemical Syntheses

Construction of Advanced Pharmaceutical Intermediates

The structural framework of 2-(4-Bromo-2-chlorophenyl)acetonitrile is a key component in the synthesis of various pharmaceutical intermediates. The presence of the halogen atoms allows for further functionalization through cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups or can participate in cyclization reactions to form heterocyclic systems.

Closantel is a salicylanilide (B1680751) anthelmintic drug used in veterinary medicine. The synthesis of its analogs often involves the construction of a central N-phenyl-2-hydroxybenzamide scaffold. A key intermediate in the synthesis of Closantel and its derivatives is 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile. While the synthesis of this specific intermediate often starts from p-chlorobenzyl cyanide and 4-chloro-2-nitrotoluene, the underlying synthetic strategy highlights the utility of substituted phenylacetonitriles in constructing the core structure.

By employing this compound as a starting material, medicinal chemists can access novel analogs of Closantel. The synthetic approach would likely involve a condensation reaction with a suitable nitro-aromatic compound, followed by reduction of the nitro group to an amine. This amino derivative can then be acylated with a salicylic (B10762653) acid derivative to furnish the final salicylanilide structure. The presence of the bromo group on the phenyl ring of the acetonitrile (B52724) precursor offers a handle for further structural modifications, potentially leading to compounds with improved efficacy or altered pharmacokinetic profiles.

Table 1: Key Intermediates in the Synthesis of Closantel Analogs

| Starting Material | Key Intermediate | Potential Final Product |

| This compound | 2-(4-Amino-2-chloro-5-substituted-phenyl)-2-(4-bromo-2-chlorophenyl)acetonitrile | Novel Closantel Sodium Analog |

| p-Chlorobenzyl cyanide | 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | Closantel |

Utility in Agrochemical and Specialty Chemical Synthesis

The application of this compound extends into the agrochemical sector, where it serves as a precursor for potent insecticides and biocides. The unique combination of halogens and the nitrile group contributes to the biological activity of the final products.

Chlorfenapyr is a broad-spectrum insecticide and acaricide belonging to the pyrrole (B145914) class of compounds. A critical step in the synthesis of Chlorfenapyr involves the construction of a substituted pyrrole ring. The synthesis of the core intermediate, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, can be envisioned starting from a suitably substituted arylacetonitrile. nih.gov The reaction pathway typically involves the condensation of the arylacetonitrile with other reagents to form the pyrrole ring system.

Econea®, with the active ingredient Tralopyril, is a metal-free antifouling agent used in marine coatings. mdpi.com Tralopyril is the N-dealkylated metabolite of Chlorfenapyr, meaning it is the core 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile structure. nih.gov Therefore, the synthesis of Econea-related compounds is intrinsically linked to the same synthetic precursors and intermediates as Chlorfenapyr. The use of this compound in this context would provide the necessary substitution pattern on one of the key aryl fragments of the final molecule.

Table 2: Key Pyrrole Intermediates in Agrochemical Synthesis

| Precursor Fragment | Key Pyrrole Intermediate | Final Agrochemical |

| 2-(4-chlorophenyl)acetonitrile derivative | 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Chlorfenapyr |

| 2-(4-chlorophenyl)acetonitrile derivative | 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Tralopyril (Econea) |

Multi-Component Reactions and Heterocyclic Synthesis

The reactivity of the acetonitrile group, particularly the acidity of the α-protons, makes this compound a valuable substrate in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials.

Arylacetonitriles are well-known precursors in the synthesis of various heterocycles such as pyridines and pyrimidines. For instance, in reactions analogous to the Hantzsch pyridine (B92270) synthesis, a β-ketoester, an aldehyde, and an ammonia (B1221849) source can be replaced with precursors derived from arylacetonitriles to construct substituted pyridine rings. mdpi.com Similarly, the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles, can be adapted to synthesize amino-substituted cyclic ketones, which are themselves versatile intermediates for other heterocyclic systems.

While specific examples utilizing this compound in well-known named multi-component reactions like the Gewald reaction may not be extensively documented in readily available literature, the fundamental reactivity of the molecule suggests its high potential for such applications. The electron-withdrawing nature of the nitrile group activates the adjacent methylene (B1212753) protons, facilitating their participation in condensation reactions that are often the initial steps in many MCRs and heterocyclic syntheses.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(4-Bromo-2-chlorophenyl)acetonitrile is anticipated to exhibit distinct signals corresponding to the aromatic and methylene (B1212753) protons. The protons on the phenyl ring would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons (-CH₂CN) adjacent to the aromatic ring are expected to produce a singlet in the upfield region, likely around δ 4.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the bromo and chloro substituents on the phenyl ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The methylene carbon (-CH₂CN) would likely appear around δ 20-30 ppm. The aromatic carbons would show a series of signals in the δ 120-140 ppm range. The carbons directly bonded to the bromine and chlorine atoms would experience significant downfield shifts due to the deshielding effect of the halogens.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂CN | ~ 4.0 (s) | ~ 25 |

| Aromatic-H | ~ 7.2-7.8 (m) | - |

| -C≡N | - | ~ 118 |

| Aromatic-C | - | ~ 128-138 |

| C-Cl | - | ~ 135 |

| C-Br | - | ~ 125 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While experimental 2D NMR data is unavailable, these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons, which would be particularly useful in assigning the signals of the aromatic protons by showing their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish correlations between protons and their directly attached carbons, allowing for the definitive assignment of the methylene proton and carbon signals, as well as linking the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connectivity of the acetonitrile (B52724) group to the phenyl ring and for assigning the quaternary aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary vibrational information. The C≡N stretch is also Raman active and would be expected to show a strong signal. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C≡N Stretch | ~ 2250 | ~ 2250 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-Cl Stretch | < 800 | < 800 |

| C-Br Stretch | < 700 | < 700 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex isotopic pattern for the molecular ion, with major peaks at m/z values corresponding to the different isotopic combinations.

Common fragmentation pathways would likely involve the loss of the nitrile group (•CN), the halogen atoms (•Br, •Cl), or the entire benzyl (B1604629) group.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are fundamental for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its final purity. researchgate.netiosrjournals.orgresearchgate.netgoogle.com The choice of technique depends on the scale and purpose of the analysis, ranging from rapid reaction monitoring to high-resolution quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound with high accuracy and precision. pensoft.net A reversed-phase HPLC (RP-HPLC) method is typically developed for non-polar to moderately polar compounds like this.

Method development involves optimizing several parameters to achieve good separation (resolution) between the main compound peak and any impurity peaks. humanjournals.com Key parameters include the stationary phase (typically a C18 column), the mobile phase composition (often a mixture of acetonitrile or methanol (B129727) and water/buffer), the flow rate, and the detection wavelength. researchgate.net Given the aromatic nature of the compound, UV detection is highly suitable.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable and fit for purpose. iosrjournals.orgresearchgate.net Validation assesses parameters such as specificity, linearity, accuracy, precision, and robustness. iosrjournals.orgpensoft.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient technique used to monitor the progress of a chemical reaction in real-time. rochester.eduresearchgate.netthieme.de It allows a chemist to quickly determine if starting materials are being consumed and if the desired product is being formed. researchgate.net

In a typical setup for synthesizing this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (usually silica (B1680970) gel) at different time intervals. rochester.edu The plate is then placed in a chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. The eluent moves up the plate by capillary action, separating the components based on their differing polarities and affinities for the stationary and mobile phases. aga-analytical.com.pl Because the product, this compound, and the reactants will likely have different polarities, they will travel at different rates, resulting in distinct spots with different Retention Factor (Rf) values. The spots can be visualized under UV light due to the aromatic nature of the compounds. rochester.edu

| Compound | Hypothetical Rf Value* | Visualization |

|---|---|---|

| Starting Material (e.g., 4-Bromo-2-chloro-1-(iodomethyl)benzene) | 0.70 | UV Active |

| Product (this compound) | 0.55 | UV Active |

*In a 4:1 Hexane:Ethyl Acetate solvent system on a silica gel plate. Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic and chromatographic methods confirm connectivity and purity, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound.

In this method, a beam of X-rays is directed at the crystal. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the positions of all atoms in the crystal lattice.

An X-ray crystallographic analysis of this compound would yield precise data on:

Bond lengths and angles: Confirming the geometric parameters of the molecule.

Conformation: Determining the spatial orientation of the acetonitrile group relative to the phenyl ring.

Intermolecular interactions: Revealing how molecules pack together in the crystal, which could involve π-π stacking of the aromatic rings or halogen bonding involving the bromine and chlorine atoms.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in various chemical environments. Although no public crystal structure for this specific compound appears to be available, the technique remains the gold standard for solid-state structural elucidation.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(4-Bromo-2-chlorophenyl)acetonitrile, and how can purity be optimized?

Methodology :

- Nucleophilic Substitution : React 4-bromo-2-chlorobenzyl bromide with potassium cyanide in a polar aprotic solvent (e.g., DMF) under controlled temperatures (60–80°C) to avoid side reactions .

- Cyanation : Use a Pd-catalyzed cross-coupling reaction between 4-bromo-2-chlorophenyl halides and trimethylsilyl cyanide (TMSCN), ensuring inert atmosphere conditions to prevent oxidation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >97% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How should researchers safely handle and store this compound to mitigate health and environmental risks?

Methodology :

- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid skin contact and inhalation; if exposed, rinse immediately with water and seek medical attention .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent degradation. Store separately from oxidizers and acids .

- Disposal : Follow EPA guidelines for halogenated waste. Incinerate in a licensed facility with scrubbers to neutralize HCN and Br/Cl emissions .

Advanced Research Questions

Q. Q3. What crystallographic techniques are suitable for resolving the molecular structure of this compound, and how can data contradictions be addressed?

Methodology :

- X-ray Diffraction : Use SHELXTL (Bruker AXS) or SHELXL for single-crystal refinement. Grow crystals via slow evaporation in dichloromethane/hexane mixtures .

- Data Contradictions : If thermal motion obscures the nitrile group, employ high-resolution data (≤0.8 Å) and multipole refinement. Validate using Hirshfeld surface analysis to confirm intermolecular interactions .

Q. Q4. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify electrophilic sites (e.g., nitrile carbon) .

- Mechanistic Insights : Simulate transition states for CN⁻ attack using Gaussian 16. Compare activation energies of bromo vs. chloro substituents to predict regioselectivity .

Q. Q5. What analytical strategies differentiate this compound from its structural isomers, such as 2-Bromo-4-chlorophenylacetonitrile?

Methodology :

- NMR : Compare ¹H NMR aromatic splitting patterns: para-bromo substituents cause distinct coupling (e.g., doublets vs. doublet-of-doublets) .

- Mass Spectrometry : Use HRMS-ESI to observe isotopic clusters (Br/Cl ratios). For C₈H₅BrClN, expect m/z 230.48 (M+H⁺) with ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br splits .

Q. Q6. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

Methodology :

- Kinetic Control : Lower reaction temperatures (40–50°C) and stoichiometric cyanide to reduce di-cyanation by-products .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuCN for cross-coupling efficiency. Monitor via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

Methodological Considerations

Q. Q7. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

Methodology :

Q. Q8. How can researchers validate the environmental toxicity profile of this compound?

Methodology :

- Aquatic Toxicity Testing : Follow OECD 203 guidelines using Daphnia magna (48-hr LC₅₀). Compare with structurally similar profenofos (EPA ToxCast data) .

- Biodegradation Studies : Incubate with soil microbiota (OECD 301F) and analyze by GC-MS for degradation products (e.g., 4-bromo-2-chlorobenzoic acid) .

Data Interpretation and Troubleshooting

Q. Q9. How should researchers address discrepancies in melting points reported for this compound across literature sources?

Methodology :

- Purity Assessment : Re-crystallize samples and use DSC to determine exact melting points. Compare with published values (e.g., 46–48°C for related isothiocyanates) .

- Polymorphism Screening : Conduct XRPD to detect crystalline forms. Slurry experiments in ethanol/water can isolate stable polymorphs .

Q. Q10. What strategies mitigate halogen exchange side reactions during functionalization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.